molecular formula C18H18BrNO B2607091 N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide CAS No. 854417-22-4

N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2607091
CAS No.: 854417-22-4
M. Wt: 344.252
InChI Key: YWLCUXRPFPQAJD-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide is an organic compound with a complex structure that includes a bromophenyl group, a phenyl group, and a cyclopentane carboxamide moiety

Scientific Research Applications

N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 2-bromobenzoyl chloride with 1-phenylcyclopentanecarboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to changes in their activity. The phenyl and cyclopentane carboxamide moieties contribute to the compound’s overall stability and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromophenyl)-2-(4-bromophenyl)thioacetamide
  • N-(2-bromophenyl)ethylamine
  • Acetamide, N-(2-bromophenyl)-

Uniqueness

N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both bromophenyl and phenyl groups, along with the cyclopentane carboxamide moiety, makes it a versatile compound for various applications .

Properties

IUPAC Name

N-(2-bromophenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO/c19-15-10-4-5-11-16(15)20-17(21)18(12-6-7-13-18)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLCUXRPFPQAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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